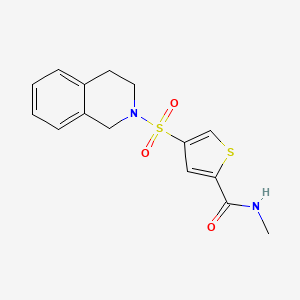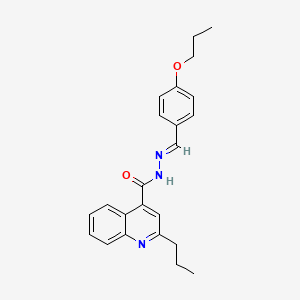
4-(4-chlorobenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "4-(4-chlorobenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine" typically involves multi-step chemical reactions, including Michael addition, Dieckmann condensation, hydrolysis, decarboxylation, and Aldol condensation processes. A specific example includes the synthesis of N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, which utilized 4-methylbenzylamine through a series of steps to achieve the target compound (Xue Si-jia, 2012).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to determine the conformation and geometry of the compound. For instance, "4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid," a compound with a somewhat similar structure, was found to have two independent molecules in its asymmetric unit, both adopting a chair conformation for the piperazine ring. The dihedral angles between the piperazine ring and the benzene ring were measured, indicating the spatial arrangement of the molecule's atoms (Md. Serajul Haque Faizi et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives can lead to the formation of various pharmacologically active compounds. The reactivity of such compounds is often explored through their interactions with other chemical entities, leading to products with potential therapeutic applications. For example, the synthesis and inhibitory activity of 4-(3-chloro-4-methoxybenzyl)aminophthalazines towards phosphodiesterase 5 (PDE5) demonstrate the chemical versatility and potential pharmaceutical relevance of these molecules (N. Watanabe et al., 2000).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure play a crucial role in the development of pharmaceutical compounds. These properties can affect the compound's bioavailability, stability, and formulation. Analysis of related compounds' physical properties provides insights into their behavior in biological systems and potential for drug development.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are critical for determining a compound's potential as a therapeutic agent. The study of benzylpiperazine derivatives, for example, has led to the discovery of compounds with significant bioactivity, indicating the importance of understanding the chemical properties of such molecules for drug development (H. Ohtaka et al., 1989).
Wissenschaftliche Forschungsanwendungen
Bioactivity in HIV-1 Treatment
Discovery and Bioactivity : Research on bis(heteroaryl)piperazines (BHAPs), including compounds structurally related to 4-(4-chlorobenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine, led to the discovery of new non-nucleoside HIV-1 reverse transcriptase inhibitors. These studies involved synthesizing and evaluating various analogs for their ability to inhibit HIV-1 reverse transcriptase effectively. The modification of the aryl moiety in the compounds resulted in BHAPs that were significantly more potent than the initial compounds. This work contributes to the ongoing efforts in developing effective treatments for HIV-1 by identifying new potential drug candidates (D. Romero, R. Morge, C. Biles, N. Berrios-Pena, P. May, J. Palmer, P. D. Johnson, H. Smith, M. Busso, C. Tan, 1994).
Cardiotropic Activity
Synthesis and Cardiotropic Effects : Another area of research involving 4-(4-chlorobenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine derivatives is their potential cardiotropic activity. A study synthesized a group of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines and evaluated their cardiotropic activity. The investigation compared the structure of the triazaalkane linker and the cardiotropic activity of these compounds with previously studied methoxyphenyltriazaalkanes. One compound exhibited significant antiarrhythmic activity in aconitine and CaCl2 arrhythmia models, indicating the potential of these derivatives in cardiotropic applications (G. Mokrov, A. M. Likhosherstov, V. V. Barchukov, V. Stolyaruk, I. Tsorin, M. Vititnova, A. G. Rebeko, S. Kryzhanovskii, T. Gudasheva, 2019).
Cancer Cell Cytotoxicity
Novel Derivatives and Cytotoxicity : The cytotoxic activities of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against various cancer cell lines have also been explored. These compounds were designed through a nucleophilic substitution reaction and were evaluated for their ability to inhibit cancer cell growth. The study found that all synthesized compounds showed significant growth inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines, suggesting their potential as anticancer agents (M. Yarim, Meric Koksal, I. Durmaz, R. Atalay, 2012).
Eigenschaften
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-ethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-2-25-20-9-5-17(6-10-20)15-22-24-13-11-23(12-14-24)16-18-3-7-19(21)8-4-18/h3-10,15H,2,11-14,16H2,1H3/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNNJEMILRYIFS-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]-1-piperazinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(6-fluoro-4-methyl-2-quinolinyl)-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546540.png)


![3-(4-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5546561.png)
![ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5546580.png)
![2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5546593.png)

![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)
![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)
![3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone](/img/structure/B5546629.png)
![1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5546630.png)
![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)

![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)